Potassium permanganate

Water Treatment Manganese Oxidation Coagulation Pretreatment

Potassium permanganate (KMnO₄) is an inorganic salt featuring manganese in its +7 oxidation state, giving it a characteristic deep purple color and potent oxidizing capacity. It is produced commercially by fusing manganese dioxide with potassium hydroxide followed by electrolysis, and is widely utilized across water treatment, environmental remediation, and organic synthesis due to its high redox potential and ability to oxidize a broad range of organic and inorganic substrates.

Molecular Formula KMnO4
Molecular Weight 158.034 g/mol
CAS No. 7722-64-7
Cat. No. B3395993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium permanganate
CAS7722-64-7
SynonymsPermanganate, Potassium
Potassium Permanganate
Molecular FormulaKMnO4
Molecular Weight158.034 g/mol
Structural Identifiers
SMILES[O-][Mn](=O)(=O)=O.[K+]
InChIInChI=1S/K.Mn.4O/q+1;;;;;-1
InChIKeyVZJVWSHVAAUDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in many organic solvents;  also by concentrated acids with the liberation of oxygen.
Soluble in acetone and methanol
Soluble in acetic acid, trifluoroacetic acid, acetic anhydride, pyridine, benzonitrile, sulfolane.
In water, 6.40X10+4 mg/l @ 20 °C
25 g/100 @ 65 °C water
Solubility in water, g/100ml at 20 °C: 6.4 (moderate)

Potassium Permanganate (CAS 7722-64-7): Core Chemical Profile and Procurement Considerations


Potassium permanganate (KMnO₄) is an inorganic salt featuring manganese in its +7 oxidation state, giving it a characteristic deep purple color and potent oxidizing capacity [1]. It is produced commercially by fusing manganese dioxide with potassium hydroxide followed by electrolysis, and is widely utilized across water treatment, environmental remediation, and organic synthesis due to its high redox potential and ability to oxidize a broad range of organic and inorganic substrates [1][2].

Why Potassium Permanganate Cannot Be Swapped for Generic Oxidants Without Quantified Performance Shifts


Despite being a common oxidant, potassium permanganate exhibits unique reactivity profiles that render generic substitution problematic. Unlike alternatives such as hydrogen peroxide or persulfate, KMnO₄ functions as a direct oxidant without requiring activation, and its performance is highly dependent on pH, with distinct reaction pathways and oxidation potentials in acidic (E° +1.51 V) versus alkaline (E° +0.59 V) conditions [1]. Furthermore, its selectivity for alkene and polyaromatic contaminants, as well as its stability in subsurface environments, differs markedly from other oxidants, making a direct swap without quantitative benchmarking a source of process failure [2].

Potassium Permanganate: Head-to-Head Quantitative Performance Benchmarks Against Alternatives


Manganese Control in Surface Water: KMnO₄ vs. Chlorine Dioxide vs. Chlorine

In a volcanic island surface water source with dissolved Mn of 7.34 μg/L at 10 ft intake depth, chlorine dioxide (ClO₂) at 1.1 mg/L achieved 98.7% Mn removal, while potassium permanganate at 1.75 mg/L achieved 95.9% removal. Chlorine (Cl₂) at 1.25 mg/L showed negligible Mn reduction [1]. Although ClO₂ was more efficient at lower dosage, KMnO₄ still provided high removal and remains a reliable alternative where ClO₂ byproduct (chlorite/chlorate) concerns or generator costs are prohibitive.

Water Treatment Manganese Oxidation Coagulation Pretreatment

Arsenic(III) Oxidation in Drinking Water: KMnO₄ vs. Hypochlorite vs. Chlorine Dioxide

In a study evaluating As(III) oxidation in demineralized and real groundwater, potassium permanganate achieved 'excellent' oxidation yields across pH 5.7–8, outperforming sodium hypochlorite ('very good') and monochloramine ('low'). Chlorine dioxide showed better performance in real groundwater than demineralized water, whereas KMnO₄ performed consistently across matrices [1]. This consistency simplifies process design.

Water Treatment Arsenic Remediation Oxidation

Sulfide Removal and SO₄²⁻ Conversion: KMnO₄ vs. Hypochlorite (HClO)

At an equal oxidant dose of 3.2 mg/L, hypochlorite (HClO) removed 97.8% of sulfides versus 87.6% for KMnO₄. Crucially, HClO converted 91.2% of sulfides to innocuous sulfate (SO₄²⁻), whereas KMnO₄ only converted 58.9% [1]. This indicates that while KMnO₄ is effective, HClO is superior for complete mineralization in this specific application. However, KMnO₄ may be preferred where chlorine residual or disinfection byproducts are a concern.

Water Treatment Sulfide Oxidation Byproduct Minimization

Oxidation Potential and pH-Dependent Reactivity: KMnO₄ vs. Ozone, H₂O₂, Cl₂

Potassium permanganate exhibits standard reduction potentials (E°) of +1.70 V (acidic-neutral), +1.51 V (strong acid), and +0.59 V (alkaline) [1]. For comparison, ozone is +2.07 V, hydrogen peroxide +1.78 V, chlorine +1.36 V, and chlorine dioxide +1.57 V [2][3]. While not the strongest, KMnO₄'s moderate potential combined with its direct oxidation mechanism (no activation required) and pH-tunable selectivity offers a distinct process control advantage over stronger but less stable or more hazardous oxidants.

Oxidation Potential Redox Chemistry Process Design

Soil Remediation of VOC and SVOC: KMnO₄ vs. Hydrogen Peroxide

In batch experiments with contaminated soil slurries, KMnO₄ at loading rates of 15–20 g/kg consistently degraded ≥90% of alkene VOCs (TCE, PCE) and 99% of polyaromatic SVOCs (naphthalene, phenanthrene, pyrene) in low organic carbon soils [1]. H₂O₂ under comparable conditions showed lower treatment efficiencies, particularly in sandy soil, and was more sensitive to soil type and contaminant matrix [1]. This demonstrates KMnO₄'s superior robustness and predictability in soil remediation.

Soil Remediation ISCO VOC Degradation

In Situ Chemical Oxidation (ISCO) Stability: KMnO₄ vs. Persulfate

A systematic evaluation of oxidant persistence revealed that KMnO₄ can directly react with reducing soil constituents, whereas persulfate (PS) requires activation to generate sulfate radicals before reacting . This direct reactivity of KMnO₄ translates to immediate oxidation capacity upon contact, while PS effectiveness depends on activator presence and transport. This fundamental mechanistic difference impacts oxidant distribution and lifetime in the subsurface, making KMnO₄ preferable for formations with low natural activator content.

ISCO Groundwater Remediation Oxidant Persistence

Potassium Permanganate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Manganese and Iron Control in Drinking Water Treatment Plants

Potassium permanganate is a proven preoxidant for removing dissolved manganese and iron from surface water sources. While chlorine dioxide may offer slightly higher removal efficiency at lower doses (e.g., 98.7% Mn removal with 1.1 mg/L ClO₂ vs. 95.9% with 1.75 mg/L KMnO₄), KMnO₄ remains a preferred option where chlorite/chlorate byproduct regulations or ClO₂ generator costs are a concern [1]. Its performance is robust and well-documented in municipal water treatment.

In Situ Chemical Oxidation (ISCO) of Chlorinated Solvents and PAHs in Soil and Groundwater

For remediation of sites contaminated with trichloroethylene (TCE), tetrachloroethene (PCE), and polyaromatic hydrocarbons (PAHs), KMnO₄ delivers high and consistent degradation efficiency (≥90% VOCs, 99% SVOCs at 15–20 g/kg loading) in low organic carbon soils [2]. Its direct oxidation mechanism, requiring no activation unlike persulfate, ensures immediate reactivity upon injection and simplifies field application logistics . This makes it a first-line oxidant for many ISCO projects.

Arsenic (III) Oxidation in Drinking Water and Groundwater Treatment

In water treatment systems requiring oxidation of arsenite to arsenate for subsequent removal by adsorption or coagulation, KMnO₄ provides 'excellent' oxidation yields consistently across demineralized and real groundwater matrices and over a pH range of 5.7–8, outperforming hypochlorite and monochloramine in reliability [3]. This matrix-independent performance simplifies process design and ensures compliance with arsenic limits.

Taste and Odor Control in Surface Water Treatment

In bench-scale and pilot studies on the Big Sioux River, KMnO₄ demonstrated superior taste and odor control compared to chlorine dioxide, with ClO₂ failing to adequately reduce odor even at high doses [4]. This makes KMnO₄ the preferred preoxidant for utilities facing seasonal taste and odor episodes from algal metabolites and other organic sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium permanganate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.